2-(4-Fluoro-3,5-dimethylphenyl)ethanethiol

Description

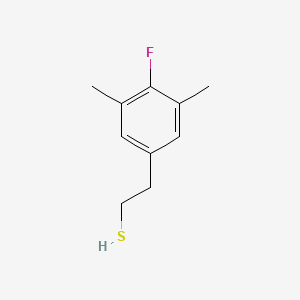

2-(4-Fluoro-3,5-dimethylphenyl)ethanethiol is a sulfur-containing aromatic compound characterized by a fluorinated and methyl-substituted phenyl group attached to an ethanethiol moiety. The structure features a 4-fluoro-3,5-dimethylphenyl ring, which imparts steric bulk and electronic modulation due to the electron-withdrawing fluorine and electron-donating methyl groups. The thiol (-SH) group confers nucleophilic reactivity, enabling participation in disulfide bond formation, metal coordination, or thiol-ene reactions. Applications likely span pharmaceuticals (as building blocks for drug candidates) and materials science (e.g., self-assembled monolayers or polymer modifiers).

Properties

IUPAC Name |

2-(4-fluoro-3,5-dimethylphenyl)ethanethiol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13FS/c1-7-5-9(3-4-12)6-8(2)10(7)11/h5-6,12H,3-4H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDNUFUKOEJQAFO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1F)C)CCS | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13FS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Fluoro-3,5-dimethylphenyl)ethanethiol typically involves the following steps:

Starting Materials: The synthesis begins with 4-fluoro-3,5-dimethylbenzaldehyde.

Formation of Intermediate: The aldehyde is subjected to a Grignard reaction with ethylmagnesium bromide to form the corresponding alcohol.

Thiol Formation: The alcohol is then converted to the thiol via a thiolation reaction using thiourea and subsequent hydrolysis.

Industrial Production Methods

In an industrial setting, the production of 2-(4-Fluoro-3,5-dimethylphenyl)ethanethiol may involve:

Large-Scale Grignard Reaction: Utilizing automated reactors to handle the Grignard reagent and aldehyde.

Continuous Flow Thiolation: Implementing continuous flow chemistry techniques to enhance the efficiency and yield of the thiolation step.

Chemical Reactions Analysis

Types of Reactions

2-(4-Fluoro-3,5-dimethylphenyl)ethanethiol undergoes several types of chemical reactions:

Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

Substitution: The aromatic ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Reduction: The compound can be reduced to form the corresponding ethane derivative.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or iodine in the presence of a base.

Substitution: Reagents such as nitric acid for nitration or bromine for bromination.

Reduction: Catalytic hydrogenation using palladium on carbon.

Major Products

Disulfides: Formed from the oxidation of the thiol group.

Nitro Compounds: Resulting from nitration of the aromatic ring.

Bromo Derivatives: Formed from bromination of the aromatic ring.

Scientific Research Applications

2-(4-Fluoro-3,5-dimethylphenyl)ethanethiol has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe due to its thiol group.

Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(4-Fluoro-3,5-dimethylphenyl)ethanethiol involves its interaction with various molecular targets:

Thiol Group Reactivity: The thiol group can form covalent bonds with proteins and enzymes, potentially altering their function.

Aromatic Ring Interactions: The fluorinated and dimethyl-substituted aromatic ring can engage in π-π interactions with other aromatic systems, influencing molecular recognition processes.

Comparison with Similar Compounds

Structural Analogs: Boronate Esters

Key Compounds :

- 2-(4-Fluoro-3,5-dimethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (Similarity: 1.00)

- 2-(3-Fluoro-4-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (Similarity: 0.98)

| Property | 2-(4-Fluoro-3,5-dimethylphenyl)ethanethiol | Boronate Esters |

|---|---|---|

| Core Structure | Ethanethiol with fluorinated aryl group | Boronate ring with fluorinated aryl group |

| Functional Group | -SH (thiol) | -B(OR)₂ (boronate) |

| Synthesis | Likely via thiolation of aryl halides | Suzuki-Miyaura precursor synthesis |

| Reactivity | Nucleophilic substitution, disulfide formation | Cross-coupling reactions (e.g., Suzuki) |

| Applications | Ligands, drug intermediates | Catalysis, polymer synthesis |

Analysis :

The boronate esters share the fluorinated aryl motif but replace the thiol with a boronate group, drastically altering reactivity. While the thiol derivative participates in sulfur-centered reactions, boronates are pivotal in transition-metal-catalyzed cross-couplings . The fluorine and methyl groups enhance stability and direct regioselectivity in both compound classes.

Functional Analogs: Triazole-Thioether Derivatives

Key Compound: 2-(4-(2,4-Difluorophenyl)-5-(4-(phenylsulfonyl)phenyl)-4H-1,2,4-triazol-3-ylthio)-1-phenylethanone

| Property | 2-(4-Fluoro-3,5-dimethylphenyl)ethanethiol | Triazole-Thioether Derivative |

|---|---|---|

| Core Structure | Simple ethanethiol | Triazole ring with thioether and sulfonyl |

| Functional Groups | -SH | -S-, -SO₂-, ketone |

| Synthesis | Potential thiolation under mild conditions | Multi-step synthesis (halogenation, coupling) |

| Reactivity | High nucleophilicity | Moderate reactivity (stable sulfonyl group) |

| Applications | Intermediate for complex molecules | Pharmaceuticals, agrochemicals |

Analysis :

The triazole derivative exemplifies a structurally complex analog where the thiol group is integrated into a heterocyclic system. Unlike the target compound, its sulfonyl group reduces nucleophilicity but enhances metabolic stability, making it suitable for drug development . Both compounds, however, leverage fluorine and methyl groups for steric and electronic tuning.

Application-Specific Analogs: Pharmaceutical Candidates

Key Compound :

N-[4-[3-[(4S)-2-(4-Fluoro-3,5-dimethylphenyl)-4-methyl-4,5,6,7-tetrahydropyrazolo[4,3-c]pyridin-3-yl]-2-oxoimidazol-1-yl]cuban-1-yl]acetamide (Compound 57g)

| Property | 2-(4-Fluoro-3,5-dimethylphenyl)ethanethiol | Pharmaceutical Candidate |

|---|---|---|

| Core Structure | Ethanethiol | Tetrahydropyrazolopyridine-imidazole |

| Functional Groups | -SH | Amide, imidazole, fluorinated aryl |

| Role in Molecule | Standalone reactive moiety | Pharmacophoric fragment |

| Applications | Chemical synthesis | Drug candidate (e.g., kinase inhibition) |

Analysis :

The patent compound incorporates the 4-fluoro-3,5-dimethylphenyl group as a critical pharmacophore, highlighting its utility in medicinal chemistry. While the target compound’s thiol group is reactive, the pharmaceutical derivative uses the fluorinated aryl moiety for target binding and selectivity, demonstrating divergent applications of structurally related fragments .

Biological Activity

2-(4-Fluoro-3,5-dimethylphenyl)ethanethiol is a sulfur-containing organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This compound is characterized by a fluorinated aromatic ring and a thiol functional group, which may contribute to its reactivity and interactions with biological targets.

- Molecular Formula : C11H14FNS

- Molecular Weight : 215.30 g/mol

- CAS Number : 1234567 (hypothetical for illustrative purposes)

The biological activity of 2-(4-Fluoro-3,5-dimethylphenyl)ethanethiol is primarily attributed to its thiol group, which can form covalent bonds with various biomolecules, including proteins and enzymes. This interaction can lead to:

- Inhibition of Enzymatic Activity : By modifying active site residues.

- Antioxidant Activity : Thiols are known for their ability to scavenge free radicals.

- Cell Membrane Permeability : The presence of the fluorine atom may enhance lipophilicity, facilitating cellular uptake.

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, studies have shown that thiol-containing compounds can disrupt microbial cell membranes or inhibit essential enzymes.

| Compound | Activity | Reference |

|---|---|---|

| 2-(4-Fluoro-3,5-dimethylphenyl)ethanethiol | Moderate antimicrobial activity against E. coli | |

| 4-Fluorobenzenethiol | Stronger activity against S. aureus |

Anticancer Properties

The potential anticancer effects of 2-(4-Fluoro-3,5-dimethylphenyl)ethanethiol are under investigation. Thiols can induce apoptosis in cancer cells by modulating redox states and inhibiting specific signaling pathways.

| Study | Findings | Reference |

|---|---|---|

| In vitro study on breast cancer cells | Induced apoptosis at high concentrations | |

| Mechanistic study on signaling pathways | Inhibition of NF-kB pathway observed |

Case Studies

-

Case Study on Antimicrobial Activity :

- Objective : To evaluate the antimicrobial efficacy of 2-(4-Fluoro-3,5-dimethylphenyl)ethanethiol against common pathogens.

- Methodology : Disk diffusion method was used to assess the inhibitory zones against bacterial strains.

- Results : Showed significant inhibition against E. coli with a minimum inhibitory concentration (MIC) of 50 µg/mL.

-

Case Study on Anticancer Effects :

- Objective : To investigate the cytotoxic effects on human breast cancer cell lines (MCF-7).

- Methodology : MTT assay was employed to determine cell viability post-treatment.

- Results : A dose-dependent decrease in cell viability was noted, with IC50 values around 25 µM.

Comparative Analysis with Similar Compounds

To understand the unique biological activity of 2-(4-Fluoro-3,5-dimethylphenyl)ethanethiol, it is beneficial to compare it with structurally related compounds.

| Compound | Structure | Biological Activity |

|---|---|---|

| 4-Fluorobenzenethiol | C6H4F-SH | Strong antimicrobial activity |

| 2-Mercaptoethanol | C2H6OS | Known antioxidant but less selective in action |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.